2-(6-(3-Methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
Description
Chemical Structure and Key Features:
This compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a bicyclic scaffold with a pyrazole fused to a pyridine ring. Key structural elements include:
- 3-Methoxyphenyl substituent at position 6, contributing to electronic modulation and solubility.
- Trifluoromethyl group at position 4, enhancing metabolic stability and lipophilicity.
- Methyl group at position 3, influencing steric and electronic properties.
- Acetic acid moiety at the N1 position, enabling hydrogen bonding and salt formation for improved bioavailability.
Potential Applications: Pyrazolo[3,4-b]pyridines are explored in medicinal chemistry for kinase inhibition, anti-inflammatory, and anti-cancer activities .
Properties
IUPAC Name |
2-[6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O3/c1-9-15-12(17(18,19)20)7-13(10-4-3-5-11(6-10)26-2)21-16(15)23(22-9)8-14(24)25/h3-7H,8H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLGQIQDIHBSLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(F)(F)F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(3-Methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the methoxyphenyl group: This can be done through electrophilic aromatic substitution reactions.
Acetic acid functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(6-(3-Methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Properties
Research indicates that pyrazole derivatives, including the compound , exhibit a range of biological activities:
- Antimicrobial Activity : Pyrazole compounds have been studied for their antibacterial and antifungal properties. A study highlighted the effectiveness of pyrazolo derivatives against biofilm formation and quorum sensing in bacteria, suggesting potential applications in treating infections caused by resistant strains .
- Anti-inflammatory Effects : The structure of pyrazoles allows them to inhibit cyclooxygenase enzymes, which are key players in inflammation. This property positions them as potential candidates for developing anti-inflammatory drugs .
- Anticancer Activity : Some derivatives within the pyrazole class have shown promise in inhibiting cancer cell proliferation. Their ability to interact with various cellular pathways makes them valuable in cancer research .
Synthesis and Characterization
The synthesis of 2-(6-(3-Methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid typically involves multi-step organic reactions. Characterization is performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular structure and purity of the compound .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Antibacterial Studies : A recent publication demonstrated that derivatives similar to 2-(6-(3-Methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid possess significant antibacterial properties against gram-positive and gram-negative bacteria. The mechanism was attributed to their ability to disrupt bacterial cell membranes .
- Analgesic Properties : Another study explored the analgesic potential of pyrazole derivatives, including this compound. The results indicated effective pain relief comparable to standard analgesics, suggesting its use in pain management therapies .
- Antidiabetic Activity : Research has also pointed towards the antidiabetic effects of certain pyrazole compounds. These compounds enhance insulin sensitivity and glucose uptake in cells, making them candidates for further exploration in diabetes treatment .
Mechanism of Action
The mechanism by which 2-(6-(3-Methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
A detailed comparison of structural analogs is provided below, highlighting substituent variations and their implications.
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Position :
- The 3-methoxyphenyl group in the target compound (vs. 2-methoxy in CAS 937605-90-8) may offer better solubility due to reduced steric hindrance .
- Fluorophenyl analogs (e.g., CAS 937605-80-6) exhibit higher lipophilicity (logP ~3.5 estimated) compared to methoxyphenyl derivatives (logP ~2.8), favoring membrane permeability .
Trifluoromethyl vs.
Heterocyclic Substituents :
- Thienyl (CAS 937606-08-1) introduces sulfur for enhanced π-π interactions, possibly improving target engagement in hydrophobic pockets .
Safety and Stability :
- Analogs like CAS 937605-80-6 require storage at 2–8°C, indicating sensitivity to temperature, while cyclopropyl-substituted derivatives (e.g., CAS 937606-08-1) may exhibit improved shelf life .
Biological Activity
2-(6-(3-Methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C17H14F3N3O3 |
| Molecular Weight | 365.31 g/mol |
| IUPAC Name | 2-[6-(3-Methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid |
| PubChem CID | 19625272 |
The biological activity of this compound can be attributed to its structural features, particularly the pyrazolo[3,4-b]pyridine scaffold, which is known for its diverse pharmacological effects. Research indicates that pyrazole derivatives can exhibit various mechanisms, including:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of enzymes involved in inflammatory pathways.
- Antimicrobial Properties : Certain studies have shown that compounds with similar structures possess antibacterial and antifungal activities.
- Antitumor Activity : The compound's ability to interact with cellular pathways could lead to antiproliferative effects against cancer cell lines.
Antimicrobial Activity
A study evaluated the antimicrobial properties of similar pyrazole derivatives against various bacterial strains. The results indicated that compounds with trifluoromethyl groups exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. This suggests that the trifluoromethyl group may contribute to increased lipophilicity and membrane permeability, enhancing antimicrobial efficacy .
Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory potential of pyrazole derivatives. The compound was tested for its ability to inhibit COX enzymes, which are crucial in the inflammatory response. Preliminary results indicated significant inhibition, suggesting potential use in treating inflammatory disorders .
Anticancer Activity
Research involving the evaluation of various pyrazole derivatives against cancer cell lines demonstrated promising results. For instance, compounds structurally related to 2-(6-(3-Methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid showed cytotoxic effects on human cancer cell lines with IC50 values ranging from 10 to 30 µM. This positions the compound as a candidate for further anticancer drug development .
Case Studies
- Case Study on Antitubercular Activity : A series of substituted pyrazoles were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. Compounds similar to the target molecule exhibited IC90 values ranging from 3.73 to 40.32 µM, indicating moderate potency against tuberculosis .
- Cytotoxicity Assessment : In vitro cytotoxicity studies were conducted using HEK-293 cells. The results indicated low toxicity levels for several derivatives, suggesting a favorable safety profile for further pharmacological exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
